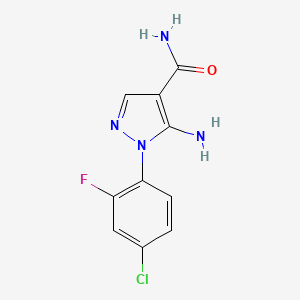
(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a pyrrolidine ring, an amino group, and a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of primary amines and diols, catalyzed by a Cp*Ir complex, to form the pyrrolidine ring . The cyclopropylmethyl group can be introduced through a substitution reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can yield a variety of derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the cyclopropylmethyl group.
Proline: An amino acid with a pyrrolidine ring, used in protein synthesis.
Pyrrolizine: A compound with a fused pyrrolidine and benzene ring, used in medicinal chemistry.
Uniqueness
(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its combination of a pyrrolidine ring, an amino group, and a cyclopropylmethyl group. This combination provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development in various fields.
Propriétés
Formule moléculaire |
C14H27N3O |
|---|---|
Poids moléculaire |
253.38 g/mol |
Nom IUPAC |
(2S)-2-amino-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-6-5-12(9-17)8-16-7-11-3-4-11/h10-13,16H,3-9,15H2,1-2H3/t12?,13-/m0/s1 |
Clé InChI |
CYSMSCBTVGTMOS-ABLWVSNPSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC(C1)CNCC2CC2)N |
SMILES canonique |
CC(C)C(C(=O)N1CCC(C1)CNCC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



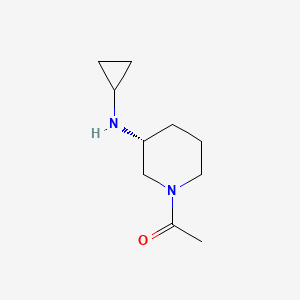
![2-(3-Aminophenyl)-4'-methyl-[4,5'-bithiazol]-2'-amine](/img/structure/B11792473.png)

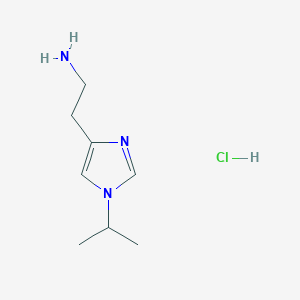


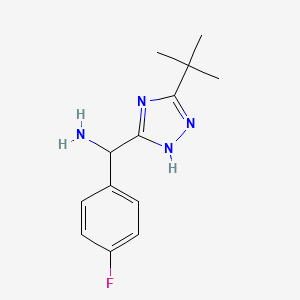
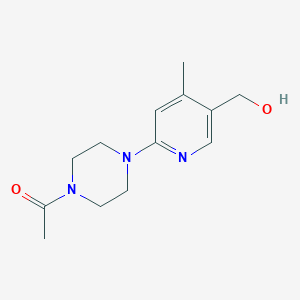
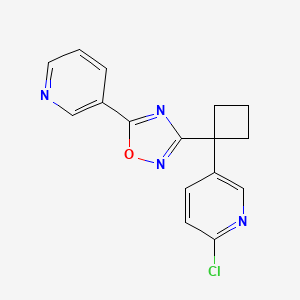
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)

